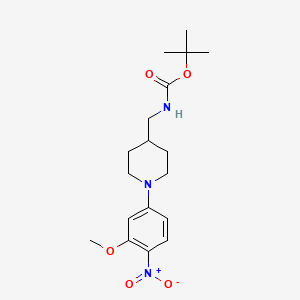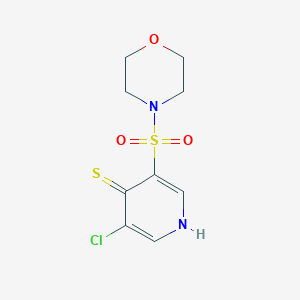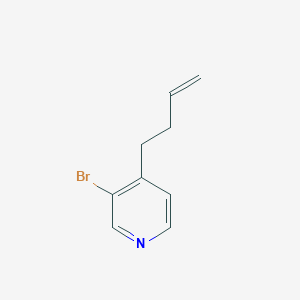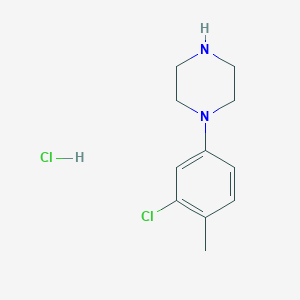![molecular formula C10H16N2O11P2 B11824703 [(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B11824703.png)
[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “[(2S,3R,5R)-5-(5-metil-2,4-dioxopirimidin-1-il)-2-(fosfonooximetil)oxolan-3-il] dihidrógeno fosfato” es una molécula orgánica compleja con aplicaciones significativas en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirimidina, un grupo fosfato y un anillo de oxolano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de “[(2S,3R,5R)-5-(5-metil-2,4-dioxopirimidin-1-il)-2-(fosfonooximetil)oxolan-3-il] dihidrógeno fosfato” generalmente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. El proceso a menudo incluye los siguientes pasos:
Formación del Anillo de Pirimidina: Este paso involucra la condensación de aldehídos y aminas apropiados en condiciones ácidas para formar el anillo de pirimidina.
Adición del Anillo de Oxolano: El anillo de oxolano se introduce a través de una reacción de sustitución nucleofílica, donde un oxirano adecuado se hace reaccionar con el derivado de pirimidina.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto se escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso involucra:
Reactores por Lotes: Se utilizan reactores por lotes a gran escala para llevar a cabo la síntesis de varios pasos.
Purificación: El producto bruto se purifica utilizando técnicas como la cristalización, la cromatografía y la recristalización para obtener el compuesto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
“[(2S,3R,5R)-5-(5-metil-2,4-dioxopirimidin-1-il)-2-(fosfonooximetil)oxolan-3-il] dihidrógeno fosfato” experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan grupos funcionales específicos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones generalmente se realizan en condiciones anhidras.
Sustitución: Nucleófilos como aminas, tioles; las reacciones se llevan a cabo en condiciones básicas o ácidas dependiendo del nucleófilo.
Principales Productos Formados
Oxidación: Formación de derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Formación de derivados reducidos con menos grupos funcionales que contienen oxígeno.
Sustitución: Formación de derivados sustituidos con nuevos grupos funcionales que reemplazan los originales.
Aplicaciones Científicas De Investigación
“[(2S,3R,5R)-5-(5-metil-2,4-dioxopirimidin-1-il)-2-(fosfonooximetil)oxolan-3-il] dihidrógeno fosfato” tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus interacciones con macromoléculas biológicas como el ADN y las proteínas.
Medicina: Investigado por su potencial como agente antiviral y anticancerígeno.
Industria: Utilizado en el desarrollo de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de “[(2S,3R,5R)-5-(5-metil-2,4-dioxopirimidin-1-il)-2-(fosfonooximetil)oxolan-3-il] dihidrógeno fosfato” involucra su interacción con objetivos moleculares específicos:
Objetivos Moleculares: El compuesto se dirige a enzimas involucradas en la replicación y reparación del ADN, lo que lo hace efectivo contra las células que se dividen rápidamente.
Vías Implicadas: Interfiere con las vías de síntesis de nucleótidos, lo que lleva a la inhibición de la síntesis de ADN y ARN.
Comparación Con Compuestos Similares
Compuestos Similares
- [(2S,3R,5R)-5-(5-metil-2,4-dioxopirimidin-1-il)-2-(hidroximetil)oxolan-3-il] dihidrógeno fosfato
- [(2S,3R,5R)-5-(5-metil-2,4-dioxopirimidin-1-il)-2-(metoximetil)oxolan-3-il] dihidrógeno fosfato
Unicidad
“[(2S,3R,5R)-5-(5-metil-2,4-dioxopirimidin-1-il)-2-(fosfonooximetil)oxolan-3-il] dihidrógeno fosfato” es único debido a su grupo fosfato específico, lo que mejora su solubilidad y biodisponibilidad en comparación con compuestos similares. Esto lo convierte en un candidato prometedor para futuras investigaciones y desarrollo en química medicinal.
Propiedades
Fórmula molecular |
C10H16N2O11P2 |
|---|---|
Peso molecular |
402.19 g/mol |
Nombre IUPAC |
[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)/t6-,7+,8-/m1/s1 |
Clave InChI |
CSNCBOPUCJOHLS-GJMOJQLCSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H](O2)COP(=O)(O)O)OP(=O)(O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)



![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)
![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)

![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)

